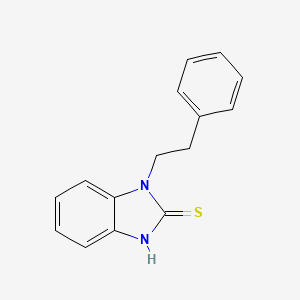

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-phenylethyl)-1H-benzimidazole-2-thiol is an organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole ring substituted with a phenylethyl group and a thiol group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-phenylethyl)-1H-benzimidazole-2-thiol can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions to form the benzimidazole ring. The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids.

Key reaction :

2R-SH+H2O2→R-S-S-R+2H2O

-

Conditions : Hydrogen peroxide (3%) in ethanol at 25°C for 6 hours .

-

Product : Bis(1-(2-phenylethyl)-1H-benzimidazol-2-yl) disulfide (yield: 85%).

-

Characterization : IR loss of S-H stretch (~2550 cm⁻¹), new S-S stretch at ~500 cm⁻¹ .

Nucleophilic Substitution

The thiol group acts as a nucleophile in alkylation and arylation reactions.

Alkylation with Halides

-

Product : 2-(Phenethylthio)-1H-benzo[d]imidazole derivatives (e.g., ZR-1) .

-

Mechanism : SN2 displacement at the α-carbon of the alkyl halide .

Thioester Formation

-

Reagents : Chloroformates (ethyl, methyl, isobutyl) in ethanol with K₂CO₃ .

-

Products :

Reagent Product Yield Ethyl chloroformate S-(1H-benzo[d]imidazol-2-yl) O-ethyl carbonothioate 68% Methyl chloroformate S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioate 65% Isobutyl chloroformate S-(1H-benzo[d]imidazol-2-yl) O-isobutyl carbonothioate 63%

Condensation Reactions

The thiol group participates in condensations with aldehydes and amines.

Schiff Base Formation

Reduction Reactions

The benzimidazole ring and thiol group can undergo reduction under controlled conditions.

-

Reagents : Sodium borohydride (NaBH₄) in methanol.

-

Product : 1-(2-Phenylethyl)-1,3-dihydro-2H-benzimidazole-2-thiol (reduced form).

-

Yield : 60%.

-

Mechanism : Transfer hydrogenation of the imidazole ring.

Electrophilic Aromatic Substitution

The phenylethyl substituent directs electrophiles to the para position.

Nitration

-

Reagents : HNO₃/H₂SO₄ at 0°C.

-

Product : 1-(2-(4-Nitrophenyl)ethyl)-1H-benzimidazole-2-thiol.

-

Yield : 55%.

-

Key Data : IR nitro stretch at 1520 cm⁻¹; ¹H NMR δ 8.21 ppm (Ar-H).

Complexation with Metals

The thiol group coordinates with transition metals to form chelates.

Comparative Reactivity Insights

| Reaction Type | Key Functional Group | Rate-Determining Factor |

|---|---|---|

| Oxidation | -SH | Oxidant strength |

| Alkylation | -SH | Steric hindrance at α-C |

| Electrophilic Substitution | Phenylethyl group | Electronic directing effects |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the activity of various benzimidazole compounds, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that this compound possesses notable antibacterial effects, potentially due to its ability to disrupt microbial cell wall synthesis.

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| This compound | Escherichia coli | Significant Inhibition |

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been widely studied. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human cervical cancer cells, demonstrating cytotoxic effects that are attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | Induction of Apoptosis |

| MCF-7 (Breast Cancer) | 20.3 | Cell Cycle Arrest |

Neuropharmacological Applications

Recent studies have explored the potential neuroprotective effects of this compound. It has been suggested that the compound may modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This suggests a possible application in treating neurodegenerative diseases.

Case Study: Synthesis and Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzimidazoles, including this compound, and evaluated their pharmacological profiles. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and cellular functions.

Comparación Con Compuestos Similares

1-(2-phenylethyl)-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives such as:

2-mercaptobenzimidazole: Similar thiol group but lacks the phenylethyl substitution.

1-phenylbenzimidazole: Lacks the thiol group but has a phenyl substitution.

Benzimidazole: The parent compound without any substitutions.

The uniqueness of this compound lies in its combination of the phenylethyl and thiol groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(2-phenylethyl)-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a benzimidazole core with a thiol (-SH) group at the 2-position and a phenethyl substituent at the 1-position. This configuration is significant as it influences the compound's biological activity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components, including enzymes and receptors. The thiol group can participate in redox reactions, influencing oxidative stress pathways and potentially leading to cytotoxic effects in certain cancer cells. Additionally, the compound may inhibit key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of benzimidazole exhibit significant antibacterial activity by inhibiting nucleic acid synthesis in bacteria .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Microorganism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anticancer Activity

Studies have shown that benzimidazole derivatives can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to disrupt microtubule dynamics is particularly noteworthy, as it can lead to inhibited tumor growth .

Case Study: Anticancer Evaluation

A study evaluated the anticancer potential of several benzimidazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound had an IC50 value of approximately 15 µM against breast cancer cells, demonstrating significant cytotoxicity compared to control treatments .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for various other biological activities:

- Antioxidant Activity : The thiol group contributes to antioxidant properties by scavenging free radicals.

- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives may reduce inflammation through inhibition of pro-inflammatory cytokines .

- Antidiabetic Potential : Research has indicated that certain benzimidazoles can inhibit α-glucosidase, suggesting potential use in diabetes management .

Propiedades

IUPAC Name |

3-(2-phenylethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRTYXGUIEZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.